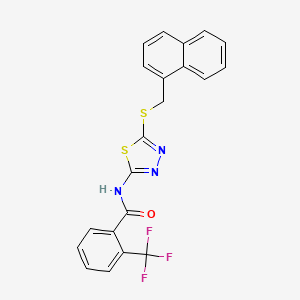

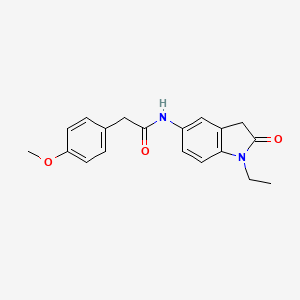

![molecular formula C13H18F4N4O2S B3000671 3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide CAS No. 2097936-17-7](/img/structure/B3000671.png)

3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, such as the trifluoromethyl group and the sulfonamide moiety. While the provided papers do not directly discuss this compound, they offer insights into the behavior of related chemical groups and structures.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the cross-coupling of bromopyridine with sulfonamides catalyzed by copper(I) iodide and 1,3-di(pyridin-2-yl)propane-1,3-dione is a method that could potentially be adapted for the synthesis of the target compound . Additionally, the oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides to form N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride, as described in one study, highlights the reactivity of trifluoromethylsulfonyl groups, which could be relevant for introducing such groups into the target molecule .

Molecular Structure Analysis

The molecular structure of sulfonamides and related compounds can be quite complex. For example, the rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones indicates that sulfonamides can undergo significant structural changes under certain conditions, which could be relevant for understanding the behavior of the target compound's sulfonamide group . Furthermore, the experimental determination of the N-F bond length in N-fluoropyridinium trifluoromethanesulfonate provides valuable information about the bond lengths and geometries that might be expected in similar fluorinated structures .

Chemical Reactions Analysis

The reactivity of sulfonates and related compounds in various solvents and reactions has been extensively studied. For example, the dissociation of trifluoromethanesulfonic acid in non-aqueous solvents provides insight into the acid strength and dissociation behavior of sulfonates, which could be relevant for understanding the reactivity of the sulfonamide group in the target compound . Additionally, the 1,3-dipolar cycloaddition reactions of trifluoropropene derivatives to form trifluoromethyl-substituted pyrrolidines suggest potential pathways for chemical transformations involving the trifluoromethyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the behavior of its functional groups in various contexts. The strong acid behavior of trifluoromethanesulfonic acid in different solvents indicates that the trifluoromethyl group in the target compound may confer strong electron-withdrawing properties and potentially acidic characteristics . The synthesis and reactivity of 2-phenylthio-3,3,3-trifluoropropene and its derivatives in cycloaddition reactions also provide clues about the potential reactivity and stability of the trifluoromethyl group in the target compound .

Mechanism of Action

Target of Action

The primary targets of the compound “3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide” are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular processes.

properties

IUPAC Name |

3,3,3-trifluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F4N4O2S/c14-11-8-18-12(19-9-11)21-4-1-10(2-5-21)7-20-24(22,23)6-3-13(15,16)17/h8-10,20H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTDPSXHEUVZNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CCC(F)(F)F)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F4N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

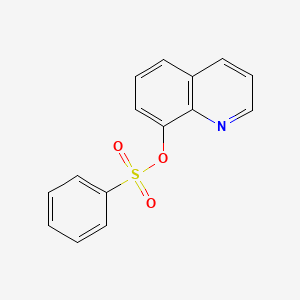

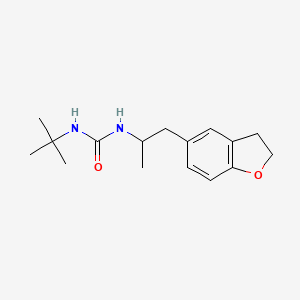

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide](/img/structure/B3000593.png)

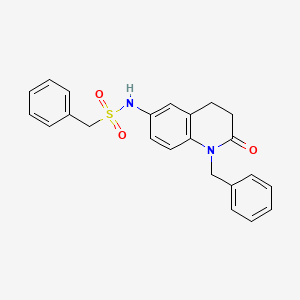

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3000596.png)

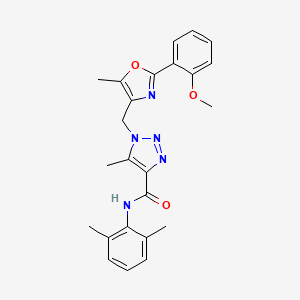

![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3000597.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide](/img/structure/B3000601.png)

![1-(2,5-dimethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3000604.png)

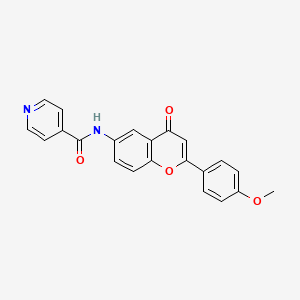

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000607.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3000611.png)